4-Hexenoic Acid: Chemical Dynamics, Structural Properties, and Pharmaceutical Applications
4-Hexenoic Acid: Chemical Dynamics, Structural Properties, and Pharmaceutical Applications
Executive Overview
4-Hexenoic acid is a highly versatile, six-carbon unsaturated aliphatic carboxylic acid. Characterized by a terminal carboxyl group and a double bond at the C4 position, it serves as a critical building block in complex organic synthesis and pharmaceutical manufacturing[1]. Unlike its isomers (such as 2-hexenoic or 3-hexenoic acid), the specific placement of the unsaturation in 4-hexenoic acid provides a unique balance of stability and reactivity. It is sufficiently distanced from the electron-withdrawing carboxylate to prevent spontaneous conjugation or premature lactonization, yet perfectly positioned to act as a scaffold for late-stage functionalization, such as stereoselective hydrogenation or directed epoxidation[2]. This whitepaper explores its physicochemical profile, synthetic methodologies, and critical applications in modern drug development.
Physicochemical Profiling and Structural Dynamics
The structural integrity of 4-hexenoic acid relies on the hydrophobic hexene chain terminating in a hydrophilic, acidic carboxyl group (-COOH). This amphiphilic nature imparts solubility in organic solvents while maintaining limited solubility in aqueous environments[1]. The molecule exists in cis (Z) and trans (E) isomeric forms, with the trans-isomer being predominantly utilized in targeted pharmaceutical syntheses due to its predictable steric behavior during transition-state reactions[2].
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of 4-Hexenoic acid, establishing the baseline metrics required for analytical and synthetic workflows[3][4][5].
| Property | Value | Unit / Descriptor |
| IUPAC Name | Hex-4-enoic acid | Nomenclature |
| CAS Number | 35194-36-6 | Identifier |
| Molecular Formula | C₆H₁₀O₂ | Composition |
| Molecular Weight | 114.14 | g/mol |
| Melting Point | 17.3 | °C |
| Boiling Point | 213.7 (486.89 K) | °C |
| XLogP3 (Partition Coefficient) | 1.1 | Hydrophobicity metric |
| Topological Polar Surface Area | 37.3 | Ų |
| SMILES String | C(CC=CC)C(O)=O | Structural representation |
Synthetic Methodologies: The Favorskii-Type Rearrangement
Synthesizing stereochemically pure trans-4-hexenoic acid presents a unique challenge. Traditional elimination reactions often yield a thermodynamic mixture of positional isomers (e.g., migrating the double bond to the C2 or C3 positions to achieve conjugation). To circumvent this, chemists employ a Favorskii-type rearrangement utilizing an α-halo ketone vinylogue[2].
Causality & Rationale
The Favorskii rearrangement is strategically chosen because it enforces a highly specific mechanistic pathway. By initiating the reaction with 5-chloro-3-hexen-2-one, the base-driven rearrangement dictates the precise formation of the double bond at the C4 position. The concerted nature of the skeletal rearrangement preserves the geometry of the migrating group, heavily favoring the trans (E) selectivity required for downstream pharmaceutical applications[2].
Step-by-Step Protocol
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Precursor Preparation: Dissolve 5-chloro-3-hexen-2-one (the vinylogue of methyl α-chloroethyl ketone) in a controlled, inert solvent environment.
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Base-Promoted Activation: Introduce a strong nucleophilic base (e.g., hydroxide ion).
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Mechanistic Action: The base attacks the carbonyl carbon, initiating the formation of a tetrahedral intermediate rather than abstracting a proton. This is driven by the specific electrophilicity of the conjugated system.
-
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Skeletal Rearrangement: Allow the intermediate to undergo rearrangement accompanied by the expulsion of the chloride leaving group (Cl⁻).
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Mechanistic Action: The expulsion of the halogen drives the ring-contraction/opening sequence that shifts the carbon framework, locking the double bond at the C4 position[2].
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-
Acidification: Quench the reaction mixture with a mild acid (e.g., dilute HCl) to protonate the resulting carboxylate salt, yielding crude trans-4-hexenoic acid.
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Isolation and Purification: Extract the organic layer, dry over anhydrous magnesium sulfate, and purify via fractional distillation to isolate the pure trans-4-hexenoic acid.
Fig 1: Synthesis of trans-4-Hexenoic Acid via Favorskii-type rearrangement.
Strategic Applications in Drug Development
The distinct structural properties of 4-hexenoic acid make it an indispensable precursor and pharmacophore in several high-profile drug development pipelines.
Precursor in Pregabalin (Lyrica) Synthesis
Pregabalin is a blockbuster anticonvulsant and analgesic. The synthesis of its active pharmaceutical ingredient (API) relies heavily on substituted hexenoic acids. Specifically, 3-(aminomethyl)-5-methyl-4-hexenoic acid (also known as rac-4,5-Dehydro Pregabalin) serves as a critical synthetic intermediate and a monitored pharmacopeial impurity[6][7].
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Causality in Design: The presence of the C4=C5 double bond in the precursor allows for the rigid positioning of the aminomethyl group during early synthetic steps. Once the stereocenter at C3 is successfully established, a late-stage catalytic hydrogenation (using H₂ and a Pd/C catalyst) cleanly reduces the C4 double bond, yielding the fully saturated, enantiomerically pure Pregabalin[6].
Fig 2: Workflow utilizing 4-hexenoic acid derivatives in Pregabalin synthesis.
Total Synthesis of Marine Cycloheptapeptides (Cyclomarin A)
Cyclomarin A is a marine-derived peptide exhibiting potent anti-tuberculosis and anti-malarial activities. Its complex structure incorporates unique, non-proteinogenic amino acids derived directly from 4-hexenoic acid[8].
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Causality in Design: The C4 unsaturation is essential for facilitating asymmetric chelate-enolate Claisen rearrangements. This specific reactivity allows synthetic chemists to install complex, highly sterically hindered stereocenters that are otherwise inaccessible using standard amino acid building blocks[8].
Mycophenolic Acid (MPA) and Angiogenesis Inhibition
MPA is a potent inosine monophosphate dehydrogenase (IMPDH) inhibitor used primarily as an immunosuppressant to prevent organ transplant rejection. Its chemical structure features a substituted 4-hexenoic acid side chain (specifically, a 4-methyl-4-hexenoic acid derivative) attached to a phthalanyl core[9].
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Causality in Design: Structure-activity relationship (SAR) studies reveal that the 4-hexenoic acid tail is highly sensitive to steric bulk and conformational changes. The C4 double bond restricts the conformational flexibility of the carboxylic acid tail, optimally positioning the terminal acidic group for hydrogen bonding within the IMPDH active site. Altering or saturating this double bond drastically reduces the drug's immunosuppressive and anti-angiogenic potency[10].
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Title: Structure−Activity Relationships for Inhibition of Inosine Monophosphate Dehydrogenase by Nuclear Variants of Mycophenolic Acid Source: acs.org (Journal of Medicinal Chemistry) URL: 10
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